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Compound of Interest

Compound Name: 7-Methyl-4-octanone

Cat. No.: B1618552

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the ketone 7-
Methyl-4-octanone (CAS No. 20809-46-5). The document presents nuclear magnetic
resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured
format for easy reference and comparison. Detailed experimental protocols for acquiring such
spectra are also outlined.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 7-Methyl-4-octanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR Spectral Data
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Proton Assignment Chemical Shift (8) [ppm] Multiplicity

H-1 0.89 t

H-2 1.58 sextet

H-3 2.41 t

H-5 2.38 t

H-6 Data not available Data not available
H-7 Data not available Data not available
H-8 (CHs) Data not available Data not available
H-8' (CH3) Data not available Data not available

Note: A complete assignment of all proton signals, including coupling constants, was not
available in the public domain at the time of this compilation.

13C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift () [ppm]
C=0 (C4) ~210
Other carbons Specific data not available

Note: While a full experimental 13C NMR spectrum is available through databases like
SpectraBase, the individual peak assignments were not publicly accessible. The chemical shift
for the carbonyl carbon is predicted to be in the typical range for ketones.[1]

Infrared (IR) Spectroscopy

Functional Group Predicted Absorption Range [cm~*]

C=0 (Ketone) 1715-1725

Note: The most prominent feature in the IR spectrum is a strong absorption band
corresponding to the stretching vibration of the carbonyl group.[1]
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Mass Spectrometry (MS)

m/z Interpretation
142 Molecular lon (M%)
127 [M - CHs]*

99 [M - CsH7]*

85 [M - CaHo]*

71 [CaH7O]* / [CsH11]*
57 [C3H5O]* / [CaHe]*
43 [CsH7]* / [C2H30]*

Data derived from typical ketone fragmentation patterns.[1] The NIST WebBook provides the
electron ionization mass spectrum for 7-methyl-4-octanone.[2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of 7-Methyl-4-octanone is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in an NMR tube. A small quantity of a reference
standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (6 = 0.00

ppm).

o Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, a sufficient
number of scans are acquired to obtain a good signal-to-noise ratio. For 33C NMR, a greater
number of scans are typically required due to the lower natural abundance of the 13C isotope.
Proton decoupling is commonly used in 13C NMR to simplify the spectrum.

» Data Processing: The acquired free induction decay (FID) is converted to a spectrum using a
Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts
of the peaks are referenced to the TMS signal.
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Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For a neat sample, a single drop of 7-Methyl-4-octanone is placed
between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. This is known as the
"capillary cell" or "neat" technique.[4]

e Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

o Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and
the IR spectrum is acquired over a typical range of 4000 to 400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to yield
the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 7-Methyl-4-octanone is prepared in a volatile
organic solvent.

o Gas Chromatography: A small volume of the sample is injected into the gas chromatograph,
where it is vaporized and separated into its components as it passes through a capillary
column. The temperature of the GC oven is programmed to ramp up to ensure good
separation.

e Mass Spectrometry: As the separated components elute from the GC column, they enter the
mass spectrometer. The molecules are ionized, typically by electron impact (El), causing
them to fragment. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are
detected.

o Data Analysis: The resulting mass spectrum serves as a molecular fingerprint, which can be
compared to spectral libraries for identification.

Workflow for Spectroscopic Analysis of 7-Methyl-4-
octanone

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
7-Methyl-4-octanone.
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Workflow for Spectroscopic Analysis of 7-Methyl-4-octanone
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Caption: Logical workflow for the spectral analysis of 7-Methyl-4-octanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 4-Octanone, 7-methyl- [webbook.nist.gov]

e 3. 4-Octanone, 7-methyl- [webbook.nist.gov]

e 4. 7-Methyl-4-octanone | C9H180 | CID 30313 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectral Analysis of 7-Methyl-4-octanone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1618552#spectral-data-for-7-methyl-4-octanone-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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